Mat2A-IN-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mat2A-IN-7 is a compound that inhibits methionine adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a crucial methyl donor in various biological processes . This compound has garnered significant interest due to its potential therapeutic applications, particularly in cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mat2A-IN-7 involves a series of chemical reactions, typically starting with the preparation of key intermediates. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Mat2A-IN-7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
Mat2A-IN-7 has a wide range of scientific research applications:
Wirkmechanismus
Mat2A-IN-7 inhibits MAT2A by binding to its active site, thereby preventing the enzyme from catalyzing the formation of S-adenosylmethionine (SAM) from methionine and ATP . This inhibition disrupts the methylation processes essential for cell growth and proliferation, making it a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AG-270: Another MAT2A inhibitor with similar therapeutic potential.
IDE397: A potent MAT2A inhibitor currently under investigation for its anti-tumor activity.
Uniqueness
Mat2A-IN-7 is unique due to its specific binding affinity and inhibitory potency against MAT2A, making it a valuable tool for both research and therapeutic applications .
Biologische Aktivität
Mat2A-IN-7 is a small molecule inhibitor targeting methionine adenosyltransferase 2A (MAT2A), an enzyme crucial for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in biological systems. The inhibition of MAT2A has garnered significant interest due to its potential therapeutic implications in various cancers, particularly those with methylthioadenosine phosphorylase (MTAP) deletions. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevance in cancer treatment.
MAT2A catalyzes the conversion of methionine and ATP into SAM. Inhibition of this enzyme disrupts SAM production, leading to decreased methylation processes critical for DNA, RNA, and protein function. This compound operates through competitive inhibition, significantly reducing MAT2A activity in cancer cell lines.
In Vitro Studies
Recent studies have demonstrated the efficacy of this compound in various cancer models. For instance, in HCT116 cells with MTAP deletion, this compound exhibited potent growth inhibition with an IC50 value of approximately 0.273 μM. This indicates a high level of potency compared to other MAT2A inhibitors currently in clinical trials.
Key In Vitro Parameters
Parameter | Value |
---|---|
IC50 (HCT116 MTAP–/−) | 0.273 μM |
Plasma Protein Binding (PPB) | 21.6% |
Clearance Rate (CL int) | 1.4 mL/min/kg |
CYP Inhibition IC50 | All > 10 μM |
In Vivo Efficacy
In xenograft models, this compound demonstrated significant antitumor activity. Tumor growth was substantially inhibited, and levels of SAM were reduced within tumor tissues, confirming the compound's ability to effectively target MAT2A in vivo.
Case Studies
- MTAP-Deleted Cancers : A study involving MTAP-deleted cancer cell lines showed that treatment with this compound led to a marked decrease in cell proliferation and increased apoptosis rates. The study highlighted that MAT2A inhibition resulted in reduced PRMT5-dependent mRNA splicing and subsequent DNA damage.
- Prostate Cancer Models : In androgen-independent prostate cancer models, this compound was shown to enhance differentiation and reduce stemness markers. This suggests that MAT2A plays a role in maintaining cancer stem cell properties, and its inhibition could promote more differentiated and less aggressive tumor phenotypes.
Research Findings
Research has indicated that MAT2A not only contributes to metabolic processes but also influences epigenetic regulation by modulating histone methylation patterns. Inhibition of MAT2A using this compound resulted in significant changes in gene expression profiles associated with tumorigenesis and stemness.
Gene Expression Changes Induced by MAT2A Inhibition
Gene Category | Effect of Inhibition |
---|---|
Pro-tumorigenic Genes | Downregulated |
Stem Cell Markers | Downregulated |
Cell Cycle Regulators | Downregulated |
Eigenschaften
Molekularformel |
C17H13ClF3N3O2 |
---|---|
Molekulargewicht |
383.7 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-3-methoxy-4-(methylamino)-7-(trifluoromethyl)-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C17H13ClF3N3O2/c1-22-13-9-7-8-12(17(19,20)21)23-15(9)24(16(25)14(13)26-2)11-6-4-3-5-10(11)18/h3-8,22H,1-2H3 |
InChI-Schlüssel |
SXJCTUGSTQFFCW-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C(=O)N(C2=C1C=CC(=N2)C(F)(F)F)C3=CC=CC=C3Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.